molecular formula C10H9ClF3N B13971162 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13971162
M. Wt: 235.63 g/mol
InChI Key: HCPFXJMVOCYSPG-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a cyclopropyl group, and a chloro-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the reaction of 3-chloroaniline with cyclopropylamine and trifluoromethylating agents. One common method is the nucleophilic aromatic substitution reaction where 3-chloroaniline reacts with cyclopropylamine in the presence of a base to form the intermediate, which is then trifluoromethylated using a reagent like trifluoromethyl iodide or trifluoromethyltrimethylsilane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

3-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9ClF3N/c11-7-2-1-3-9(6-7)15(8-4-5-8)10(12,13)14/h1-3,6,8H,4-5H2

InChI Key

HCPFXJMVOCYSPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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